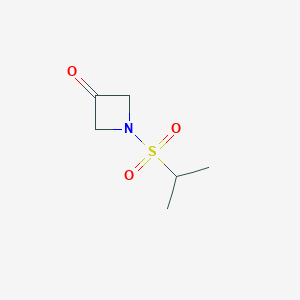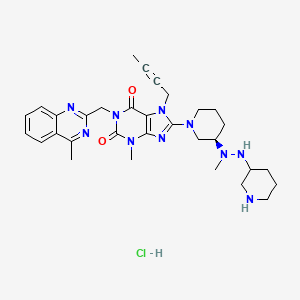
7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride” is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a purine core, piperidine rings, and a quinazoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine core, the introduction of the piperidine and quinazoline groups, and the final hydrochloride salt formation. Typical reaction conditions may involve:
Formation of the purine core: This step may involve cyclization reactions using appropriate precursors.
Introduction of the piperidine and quinazoline groups: These steps may involve nucleophilic substitution or addition reactions.
Final hydrochloride salt formation: This step typically involves the reaction of the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at specific functional groups, such as the piperidine rings.
Reduction: Reduction reactions may target the quinazoline moiety or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors to modulate their activity.
Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.
Signal transduction modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
- **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
- **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrobromide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C31H41ClN10O2 |
|---|---|
Peso molecular |
621.2 g/mol |
Nombre IUPAC |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[methyl-(piperidin-3-ylamino)amino]piperidin-1-yl]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C31H40N10O2.ClH/c1-5-6-17-40-27-28(35-30(40)39-16-10-12-23(19-39)38(4)36-22-11-9-15-32-18-22)37(3)31(43)41(29(27)42)20-26-33-21(2)24-13-7-8-14-25(24)34-26;/h7-8,13-14,22-23,32,36H,9-12,15-20H2,1-4H3;1H/t22?,23-;/m1./s1 |
Clave InChI |
CDMBCMWQFHKOLW-DBCZNGTMSA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl |
SMILES canónico |
CC#CCN1C2=C(N=C1N3CCCC(C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



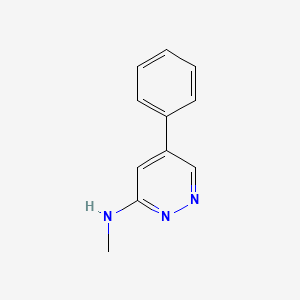
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)

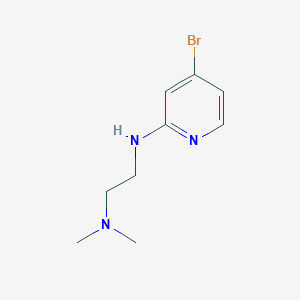

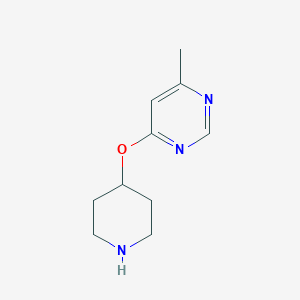

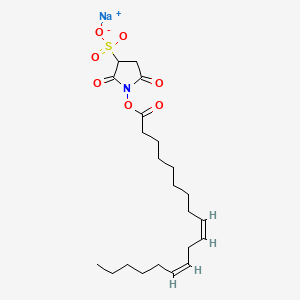
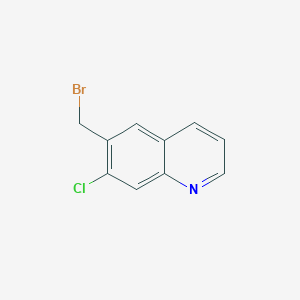
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
